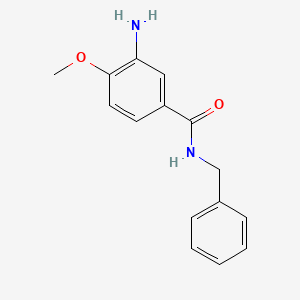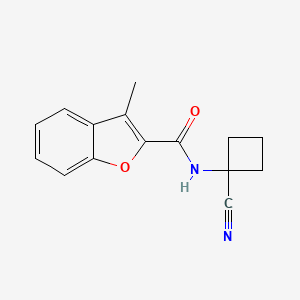
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of thiazole-based compounds which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related thiazole compounds involves multi-step reactions that typically start with the formation of a core thiazole ring followed by various functionalization reactions. For instance, in the study of N-(4-phenylthiazol-2-yl)benzenesulfonamides, the synthesis involved the creation of a thiazole ring and subsequent attachment of benzenesulfonamide groups to produce high-affinity inhibitors . Similarly, the synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides included the formation of a pyrazole ring condensed with a propanamide moiety, indicating a complex synthetic route that could be analogous to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen. This core structure is often modified with various substituents that can significantly alter the compound's biological activity. For example, the presence of a cyanophenyl group, as suggested in the name of the compound, could influence its electronic properties and reactivity .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, which are utilized to introduce various functional groups. The study on the synthesis and reactions of 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide demonstrates the versatility of thiazole compounds in forming poly-substituted thiophenes and 1,3,4-thiadiazoles . These reactions are typically sensitive to the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives like this compound are influenced by their molecular structure. The presence of electronegative groups such as the cyano group can affect the compound's polarity, solubility, and stability. The benzenesulfonamide analogs discussed in the first paper exhibit high affinity for their target enzyme, which suggests that the compound may also possess significant binding properties, potentially making it a candidate for biological applications.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Applications
- A study explored the synthesis of various derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, for potential anti-inflammatory applications. The synthesis process involved cyclocondensation and reaction with different reagents containing thioamide function (Thabet et al., 2011).
2. Molecular Structure and Biochemical Evaluation
- The molecular structures of similar compounds were extensively studied, providing insights into their potential use in various biochemical applications. This includes the analysis of structure-activity relationships (SAR) and the characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides (Röver et al., 1997).
3. Antimicrobial and Anticancer Properties
- Research on thiazole derivatives, related to this compound, revealed promising antimicrobial and anticancer properties. This includes the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for potential use as antimicrobial agents (Darwish et al., 2014).
4. Role in Quantum Chemical and Molecular Dynamics Studies
- Quantum chemical and molecular dynamics simulation studies on related thiazole derivatives have been conducted to predict their corrosion inhibition performances, which is a crucial aspect in materials science and engineering (Kaya et al., 2016).
5. Applications in Organic Electronics
- Derivatives of thiazoles, akin to this compound, have been studied for their use in organic electronics. This includes the synthesis and study of novel acceptors like cyano substituted benzothiadiazole, demonstrating n-type behavior in conjugated polymers (Casey et al., 2015).
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c20-12-14-6-8-15(9-7-14)17-13-25-19(21-17)22-18(23)10-11-24-16-4-2-1-3-5-16/h1-9,13H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRDJOFUZXQHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)



![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)
![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)